2-氯-3-乙基-7-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

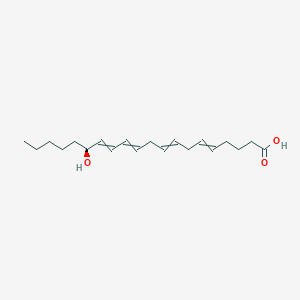

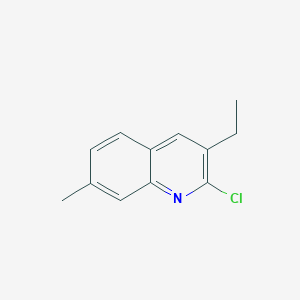

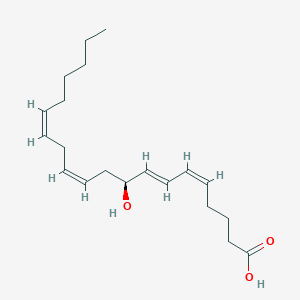

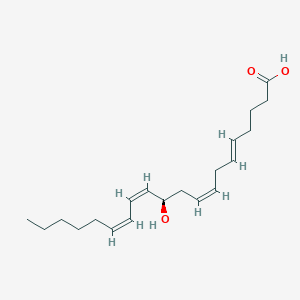

2-Chloro-3-ethyl-7-methylquinoline is a quinoline derivative . It is a nitrogen-containing bicyclic compound . The molecular formula is C12H12ClN .

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Chloro-3-ethyl-7-methylquinoline, has been a subject of research . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-ethyl-7-methylquinoline has been analyzed . The stable structures of the molecule with minimum energy were investigated by density functional theory (DFT) together with B3LYP/6-311++G (d,p) method .Chemical Reactions Analysis

The chemical reactions of 2-Chloro-3-ethyl-7-methylquinoline have been studied . The reductive amination of the formyl group is one of the reactions . The reaction conditions and yields of the target products are also provided .Physical And Chemical Properties Analysis

2-Chloro-3-ethyl-7-methylquinoline is a white to light yellow crystal powder . The molecular weight is 205.683 Da .科学研究应用

There’s also a study on the environmentally friendly Nafion-catalyzed synthesis of substituted 2-ethyl-3-methylquinolines . This protocol was used to prepare a series of substituted 2-ethyl-3-methylquinolines from various anilines and propionaldehyde derivatives with good to excellent yields .

Another research highlights the synthesis of biologically and pharmaceutically active quinoline and its analogues . The 2-chloroquinoline-3-carbaldehyde conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation .

安全和危害

The safety data sheet of 7-Chloro-2-methylquinoline, a similar compound, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions in the research of 2-Chloro-3-ethyl-7-methylquinoline and related compounds include the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods . The green pathway for the synthesis of quinoline derivatives was described, and it was proven to be significantly more effective than traditional methods . These techniques can be implemented to industries to increase atom economy .

属性

IUPAC Name |

2-chloro-3-ethyl-7-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKGZZPUBCBQMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=C(C=CC2=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594434 |

Source

|

| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-ethyl-7-methylquinoline | |

CAS RN |

132118-49-1 |

Source

|

| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132118-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)